5-Cyclopropoxy-4-iodo-2-methoxypyridine
Description
5-Cyclopropoxy-4-iodo-2-methoxypyridine is a pyridine derivative characterized by three distinct substituents:
- Methoxy group at position 2,
- Iodo group at position 4,
- Cyclopropoxy group at position 3.
This compound’s structural complexity arises from the combination of halogen (iodo), alkoxy (methoxy and cyclopropoxy), and the aromatic pyridine ring.
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-iodo-2-methoxypyridine |
InChI |
InChI=1S/C9H10INO2/c1-12-9-4-7(10)8(5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
JDCNGZYZVQCIFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)I)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-iodo-2-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Iodination: The iodination of the pyridine ring can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Methoxylation: The methoxy group can be introduced through the reaction of the intermediate compound with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-iodo-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and cyclopropoxy groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Cyclopropoxy-4-iodo-2-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-iodo-2-methoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropoxy, iodo, and methoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key pyridine derivatives with structural similarities to 5-cyclopropoxy-4-iodo-2-methoxypyridine:
Key Observations:
- Halogen Influence : The iodine atom at position 4 in the target compound and analogues (e.g., 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine) may facilitate halogen bonding, impacting molecular interactions in biological or catalytic systems .
- Alkoxy Groups : Cyclopropoxy (target) vs. methoxy or dimethoxymethyl (analogues) alters steric and electronic profiles. Cyclopropoxy’s strained ring may reduce rotational freedom compared to linear alkoxy chains.
- Functional Group Diversity : Nitro (electron-withdrawing) and hydroxyl (polar) groups in analogues influence reactivity and solubility differently than iodine or cyclopropoxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
